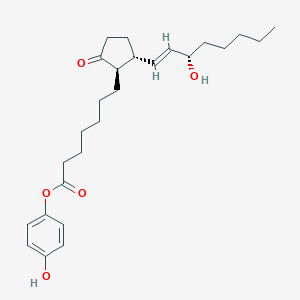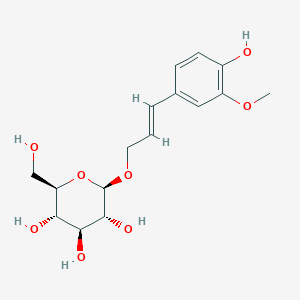
Sampirtine
概要
説明
サンピルチンは、分子式がC12H12FN3 、分子量が217.24 g/mol の化学化合物です 。ピリジン環に4-フルオロベンジル基と2つのアミノ基が置換されたユニークな構造で知られています。
準備方法
合成経路と反応条件
サンピルチンは、2,6-ジアミノピリジン と4-フルオロベンジルクロリド を含む反応によって合成できます 。このプロセスには、以下の手順が含まれます。
- 反応混合物は発熱的に約140〜160℃に加熱され、その後約4時間130〜150℃に維持されます。
- 混合物を冷却し、ジクロロメタンに溶解し、濃アンモニアで処理します。
- 有機層を分離し、無水硫酸ナトリウム上で乾燥させ、溶媒を減圧下で蒸発させます。
- 残渣を、ジクロロメタンとエタノールを溶出液として用いるカラムクロマトグラフィーによって精製します .
融解: 2,6-ジアミノピリジン10.9グラムを徐々に加温して融解させます。
添加: 115〜120℃の温度範囲で、4-フルオロベンジルクロリド14.45グラムを滴下します。
工業生産方法
サンピルチンの具体的な工業生産方法は広く文書化されていませんが、上記で説明した合成経路は工業目的で拡大することができます。重要な手順には、高収率と高純度を確保するために、正確な反応条件を維持し、適切な精製技術を使用することが含まれます。
化学反応の分析
反応の種類
サンピルチンは、次のようなさまざまな化学反応を起こします。
置換反応: サンピルチン中のアミノ基は、求核置換反応に関与することができます。
酸化と還元:
一般的な試薬と条件
置換反応: 一般的な試薬には、ハロゲン化化合物と塩基が含まれます。
酸化と還元: 過酸化水素または水素化ホウ素ナトリウムなどの試薬が、目的の変換に応じて使用されることがあります。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、置換反応は、さまざまな置換されたサンピルチン誘導体を生成する可能性があります。
科学的研究の応用
サンピルチンは、次のような科学研究にさまざまな応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用とタンパク質結合の研究における潜在的な用途。
医学: 治療上の可能性が調査されていますが、具体的な医療用途はまだ研究中です。
工業: 新素材の開発や化学製造プロセスにおける前駆体として使用される可能性があります。
作用機序
サンピルチンがその効果を発揮する機序には、特定の分子標的との相互作用が含まれます。この化合物の構造により、特定の酵素または受容体に結合することができ、生物学的経路を阻害または活性化する可能性があります。作用機序に関する詳細な研究はまだ進行中であり、その分子標的と経路を完全に理解するためには、さらなる研究が必要です。
類似の化合物との比較
類似の化合物
2,6-ジアミノピリジン: サンピルチンの合成における前駆体。
4-フルオロベンジルクロリド: 合成プロセスで使用されるもう1つの前駆体。
独自性
サンピルチンの独自性は、ピリジン環における特定の置換パターンにあり、これは明確な化学的および生物学的特性を与えています。類似の化合物と比較して、サンピルチンは、4-フルオロベンジル基とアミノ置換基の存在により、異なる反応性と相互作用を示す可能性があります。
類似化合物との比較
Similar Compounds
2,6-Diaminopyridine: A precursor in the synthesis of Sampirtine.
4-Fluorobenzyl Chloride: Another precursor used in the synthesis process.
Uniqueness
This compound’s uniqueness lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, this compound may exhibit different reactivity and interactions due to the presence of the 4-fluorobenzyl group and amino substituents.
特性
IUPAC Name |
3-[(4-fluorophenyl)methyl]pyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c13-10-4-1-8(2-5-10)7-9-3-6-11(14)16-12(9)15/h1-6H,7H2,(H4,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMKNGZKVPFVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(N=C(C=C2)N)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151225 | |
| Record name | Sampirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115911-28-9 | |
| Record name | Sampirtine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115911289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sampirtine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAMPIRTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684V5J83L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)





